molecular formula C14H11BrN2O3 B11557671 4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol

4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol

Cat. No.: B11557671
M. Wt: 335.15 g/mol
InChI Key: VRZLOCZDOZDWJY-UHFFFAOYSA-N
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Description

4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2-methyl-3-nitroaniline in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent with a few drops of glacial acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its biological activity. The phenolic hydroxyl group and the imine nitrogen are key functional groups that participate in these interactions. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol is unique due to the presence of both a bromine atom and a nitro group, which can significantly influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

4-bromo-2-[(2-methyl-3-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C14H11BrN2O3/c1-9-12(3-2-4-13(9)17(19)20)16-8-10-7-11(15)5-6-14(10)18/h2-8,18H,1H3

InChI Key

VRZLOCZDOZDWJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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